4-({1-benzyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-methylcyclohexane-1-carboxamide is a synthetic compound notable for its potential applications in medicinal chemistry. This compound is characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine moiety, which is often associated with biological activity. The compound is classified under the category of carboxamides and contains both nitrogen and sulfur atoms in its structure.
The compound is cataloged under the CAS Number 941956-20-3 and has been made available for non-human research purposes by suppliers such as EvitaChem. It is primarily utilized in research settings to explore its biological properties and potential therapeutic applications.
This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological activities. Specifically, it can be classified as a N-methylcarboxamide due to the presence of the N-methyl group and carboxamide functional group.
The synthesis of 4-({1-benzyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-methylcyclohexane-1-carboxamide typically involves multi-step organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through:
The exact reaction conditions (temperature, solvents, catalysts) would vary based on the specific synthetic route chosen. Typically, reactions are conducted under controlled conditions to optimize yield and purity.
The molecular formula for this compound is C22H25N3O3S, with a molecular weight of 411.52 g/mol. The structural representation reveals several functional groups including:
The InChI Key for this compound is XWTDLKPBDOVOAR-UHFFFAOYSA-N, which can be used for database searches to find related compounds or literature.
The compound's structure can be represented in various formats:
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4
InChI=1S/C22H25N3O3S/c1-23-20(26)17-9-7-16(8-10-17)14-25-21(27)19-18(11-12-29-19)24(22(25)28)13-15-5-3-2-4-6-15/h2-6,11-12,16-17H,7-10,13-14H2,1H3,(H,23,26)
The reactivity profile of 4-({1-benzyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-methylcyclohexane-1-carboxamide may include:
These reactions can be studied using various analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) to monitor reaction progress and product formation.
While specific data on the mechanism of action for 4-({1-benzyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-y}methyl)-N-methylcyclohexane-1-carboxamide is limited in current literature, compounds with similar structures often exhibit their effects through:
Research into similar thieno[3,2-d]pyrimidine derivatives indicates that they may act as inhibitors for various biological targets including kinases or other proteins involved in disease processes.
While specific solubility data for this compound is not available from current sources, thieno[3,2-d]pyrimidine derivatives generally exhibit moderate solubility in organic solvents.
Key chemical properties include:
Analytical techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability.
This compound holds potential applications in several scientific domains:
Research into similar compounds suggests that they may have applications in treating conditions related to inflammation or cancer due to their ability to modulate biological pathways effectively.
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4